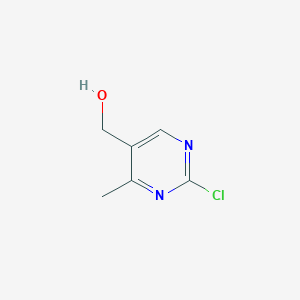
2-Chloro-4-methyl-5-pyrimidinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-5-pyrimidinemethanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-pyrimidinemethanol typically involves the chlorination of 4-methyl-5-pyrimidinemethanol. One common method includes the reaction of 4-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
2-Chloro-4-methyl-5-pyrimidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products
Oxidation: 2-Chloro-4-methyl-5-pyrimidinecarbaldehyde.
Reduction: 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
2-Chloro-4-methyl-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-4-methyl-5-pyrimidinemethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Methyl-5-pyrimidinemethanol:
2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-4-methyl-5-pyrimidinemethanol is unique due to the presence of both a chlorine atom and a hydroxyl group
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
(2-chloro-4-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3 |
InChI 键 |
JWEGJQRYDAUZJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


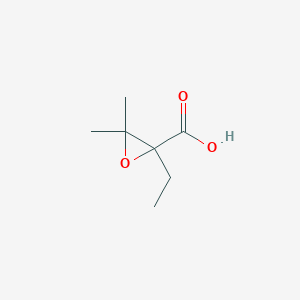
![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

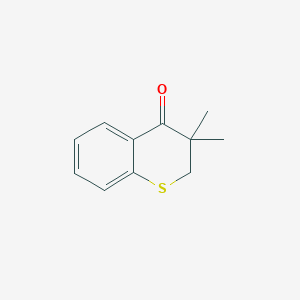
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


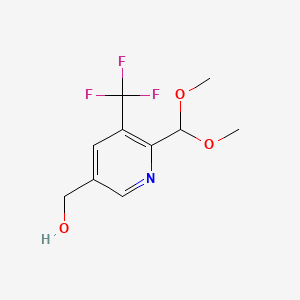
![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
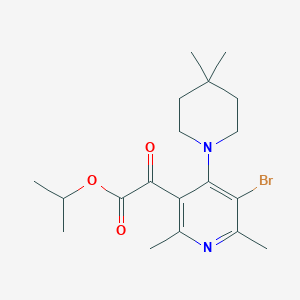


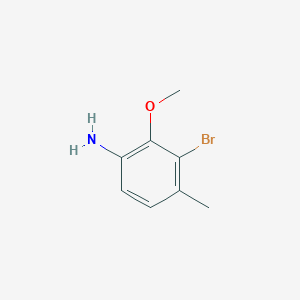
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
